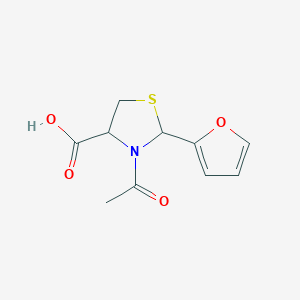

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Description

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a furan-2-yl substituent at the 2-position and an acetyl group at the 3-position of the thiazolidine ring.

Thiazolidine derivatives are known for their roles in organic synthesis, pharmaceuticals, and flavor chemistry. For example, they serve as precursors to aldehydes in beer aging studies and as chiral intermediates in drug development .

Properties

IUPAC Name |

3-acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMPYVWHXLSDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-furylamine with thioglycolic acid, followed by acetylation. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Carboxylic Acid Group

The –COOH group participates in:

-

Salt formation : Reacts with bases (e.g., NaHCO₃) to form water-soluble salts .

-

Esterification : Forms methyl esters under methanol/H⁺ conditions, though demethylation via LiI in ethyl acetate regenerates the acid .

Acetylated Thiazolidine Nitrogen

-

Hydrolysis : The acetyl group can be cleaved under acidic/basic conditions to yield the free amine. For example, treatment with 6M HCl at 100°C removes the acetyl group .

-

Acyl exchange : Reacts with other acyl chlorides (e.g., benzoyl chloride) to form N-benzoyl derivatives .

Furan Ring

-

Electrophilic substitution : The electron-rich furan undergoes nitration or sulfonation at the 5-position, though specific data for this compound requires further study .

-

Oxidation : Potential conversion to γ-lactones or maleic acid derivatives under strong oxidizing agents (e.g., KMnO₄) .

Ring-Opening and Rearrangement Reactions

The thiazolidine ring (C–N–C–S) shows pH-dependent stability:

-

Acidic conditions : Protonation of the nitrogen leads to ring opening, yielding cysteine and furfural derivatives .

-

Basic conditions : Deprotonation of the carboxylic acid stabilizes the ring, but prolonged exposure may cause racemization at C2 and C4 .

Table 2: Stability under varying pH

| pH | Observation | Reference |

|---|---|---|

| 1–3 | Rapid ring opening | |

| 7–9 | Stable (no decomposition in 24 hr) |

Biological Activity-Linked Reactions

While not directly a chemical reaction, the compound’s interaction with biological targets involves:

Scientific Research Applications

Predicted Collision Cross Section

The predicted collision cross sections for various adducts of the compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 242.04816 | 153.1 |

| [M+Na]+ | 264.03010 | 161.2 |

| [M+NH4]+ | 259.07470 | 159.6 |

| [M+K]+ | 280.00404 | 160.1 |

| [M-H]- | 240.03360 | 154.4 |

Medicinal Chemistry

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid has shown promise in medicinal applications due to its structural features that may exhibit biological activity.

Antimicrobial Properties

Research indicates that thiazolidine derivatives can possess antimicrobial activity, making this compound a candidate for further studies in developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Some studies suggest that compounds containing thiazolidine rings may exhibit anti-inflammatory properties, thus offering potential therapeutic avenues for inflammatory diseases.

Agricultural Science

The compound's unique structure may also lend itself to applications in agriculture.

Pesticide Development

Thiazolidine derivatives have been investigated for their effectiveness as pesticides due to their ability to disrupt biological processes in pests. The furan moiety may enhance the bioactivity of the compound against specific target organisms.

Material Science

In material science, the compound could be utilized in the development of novel materials with specific properties.

Polymer Synthesis

The incorporation of thiazolidine derivatives into polymer matrices could lead to materials with improved thermal stability and mechanical properties.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential for development as an antimicrobial agent.

Case Study: Agricultural Applications

Research conducted on the application of thiazolidine derivatives in agriculture highlighted their effectiveness against common agricultural pests. The study found that formulations containing these compounds significantly reduced pest populations in controlled environments.

Mechanism of Action

The mechanism by which 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The compound may bind to enzymes involved in the synthesis of peptidoglycan, thereby disrupting the cell wall and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the thiazolidine ring is critical for modulating chemical reactivity and biological activity. Below is a comparison of key derivatives:

*Inferred from structural analogs. †Based on similar compounds (e.g., ).

Key Observations:

- Furan vs.

- Acetylation at 3-Position: The acetyl group may stabilize the thiazolidine ring against hydrolysis, contrasting with non-acetylated derivatives (e.g., 3MB-CYS), which readily release aldehydes under thermal stress .

Stability and Functional Roles

- Thermal Stability: Non-acetylated thiazolidines (e.g., FUR-CYS) degrade rapidly during distillation, releasing aldehydes like furfural . The acetyl group in the target compound may delay this degradation, making it more stable under processing conditions.

Biological Activity

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound with a unique structure that combines a thiazolidine ring and a furan moiety. Its molecular formula is C10H11NO4S, and it has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound's structure features:

- Thiazolidine Ring : A five-membered ring that is often found in various biologically active molecules.

- Furan Moiety : An aromatic heterocycle associated with diverse biological activities.

- Carboxylic Acid Group : Plays a crucial role in biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Research suggests that compounds containing thiazolidine rings may possess anti-inflammatory effects. The presence of the furan moiety could enhance this activity due to its antioxidant properties, which help mitigate oxidative stress associated with inflammation.

2. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Thiazolidine derivatives are often explored for their potential to combat various pathogens. The structural components of this compound may contribute to its effectiveness against bacterial and fungal strains.

3. Antioxidant Effects

The furan component is commonly linked to antioxidant activity. Studies have indicated that compounds with furan rings can scavenge free radicals, thereby protecting cells from oxidative damage.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Preliminary Screening | Exhibited anti-inflammatory and antimicrobial properties in vitro. |

| Antioxidant Assays | Demonstrated significant free radical scavenging activity in DPPH and CUPRAC assays. |

| Cytotoxicity Tests | Showed selective cytotoxicity against cancer cell lines compared to normal cells. |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of thiazolidine derivatives, this compound was tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Synthesis Methods

Various synthesis methods have been reported for producing this compound with differing yields depending on the reaction conditions. These methods are crucial for facilitating further research into its biological applications.

Q & A

What are the recommended synthetic routes for 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid?

A two-step synthesis can be adapted from methods used for analogous thiazolidine-4-carboxylic acid derivatives. First, react Boc-protected carboxylic acids with coupling agents like EDCI and HOBt in CH₂Cl₂ to activate the carboxyl group. Introduce the furan-2-yl moiety via nucleophilic substitution or condensation. Subsequent deprotection of the Boc group with TFA yields the free amine, followed by acetylation using acetyl chloride or anhydride. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity. Characterization by ¹H NMR and mass spectrometry confirms structure and yield .

How does the stability of this compound vary under thermal or acidic conditions?

Studies on structurally similar 2-(furan-2-yl) derivatives show instability during thermal processing. For example, 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid (FURF-Cys) undergoes near-complete conversion to its aldehyde form during short distillation times (4.5 minutes), suggesting sensitivity to prolonged heat or acidic hydrolysis. Researchers should optimize reaction durations and avoid extended exposure to temperatures above 60°C to preserve structural integrity. Stability assays using HPLC or GC-MS are recommended to monitor degradation .

What methodologies are effective for evaluating antimicrobial activity?

Agar diffusion assays against gram-positive (e.g., B. subtilis) and gram-negative (e.g., P. aeruginosa) strains, as well as methicillin-resistant S. aureus (MRSA), are standard. Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl) analogs) exhibit enhanced activity, with zone-of-inhibition comparisons to ciprofloxacin. Minimum inhibitory concentration (MIC) assays in broth media further quantify potency. Structural analogs with electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position show superior efficacy, guiding SAR optimization .

Which spectroscopic techniques are critical for structural characterization?

- FT-IR : Detect N-H stretches (~1570–1580 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

- ¹H NMR : Key signals include thiazolidine ring protons (δ 3.5–4.5 ppm), furan protons (δ 6.3–7.4 ppm), and acetyl methyl groups (δ 2.1–2.3 ppm) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) using SHELXL refinement .

How can computational modeling support SAR studies?

In silico docking (e.g., AutoDock) predicts binding affinities to bacterial targets like penicillin-binding proteins. Molecular dynamics simulations assess stability in lipid bilayers for membrane-targeting agents. QSAR models can prioritize substituents (e.g., nitro, methoxy) based on electronic (Hammett σ) and steric parameters. These approaches reduce experimental workload by identifying high-potential candidates early .

How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Recommendations:

- Confirm purity via HPLC (>95%) and elemental analysis.

- Verify stereochemistry using chiral chromatography or X-ray diffraction.

- Standardize assays (e.g., Mueller-Hinton agar for MIC tests) and include positive controls (e.g., ciprofloxacin).

- Replicate studies under controlled oxygen/moisture levels to prevent degradation .

What advanced strategies improve yield in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time for condensation steps.

- Flow chemistry : Enhances control over exothermic reactions (e.g., acetylation).

- Protecting group strategy : Use orthogonal groups (e.g., Fmoc for amines) to minimize side reactions.

- Crystallization-driven purification : Exploit differential solubility of intermediates in ethanol/water mixtures .

How does the compound’s stereochemistry influence its bioactivity?

The (2R,4R) configuration, common in bioactive thiazolidines, enhances interactions with chiral enzyme pockets. For example, (4R)-thiazolidine-4-carboxylic acid derivatives show higher antimicrobial activity than their (4S) counterparts. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is critical for structure-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.